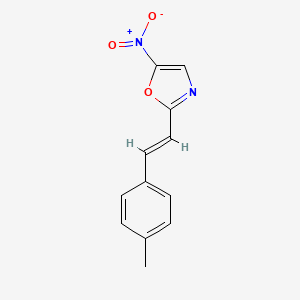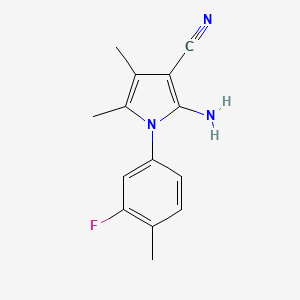
3,4-Dimethylbenzofuran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylbenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 7th position on the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxy-3,4-dimethylacetophenone in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to synthesize complex benzofuran structures. These methods are advantageous due to their high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethylbenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions to form dihydrobenzofurans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylbenzofuran-7-one.
Reduction: Formation of 3,4-dimethyl-2,3-dihydrobenzofuran-7-ol.
Substitution: Formation of various substituted benzofurans depending on the electrophile used.
Applications De Recherche Scientifique
3,4-Dimethylbenzofuran-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Benzofuran derivatives, including this compound, are studied for their potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 3,4-Dimethylbenzofuran-7-ol involves its interaction with various molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors through π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,3-Dimethylbenzofuran: Similar structure but with methyl groups at the 2nd and 3rd positions.
3,4-Dimethylbenzofuran: Lacks the hydroxyl group at the 7th position.
7-Hydroxybenzofuran: Lacks the methyl groups at the 3rd and 4th positions
Uniqueness: 3,4-Dimethylbenzofuran-7-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,4-dimethyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8(11)10-9(6)7(2)5-12-10/h3-5,11H,1-2H3 |
Clé InChI |
VCKJVUHCASHGIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=COC2=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


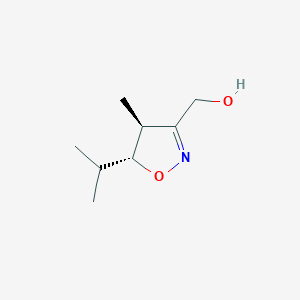
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)

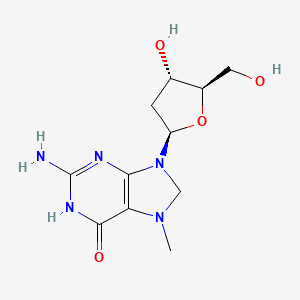
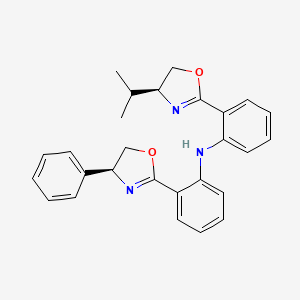
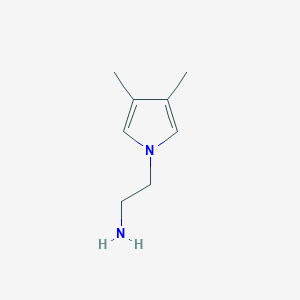
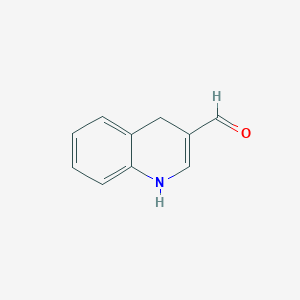
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
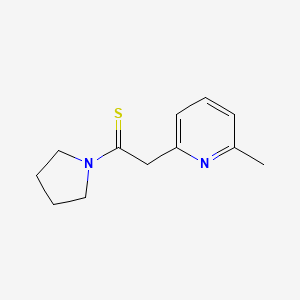
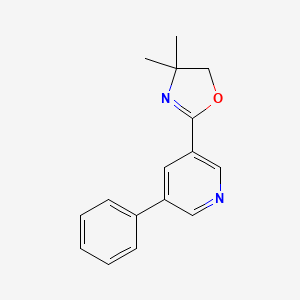
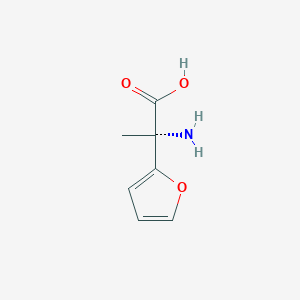
![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
